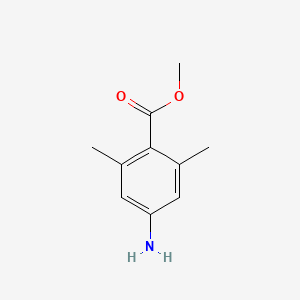

Methyl 4-amino-2,6-dimethylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2,6-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDROOHFZHGXIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-2,6-dimethylbenzoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2,6-dimethylbenzoate is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its unique substitution pattern, featuring a sterically hindered ester and an amino group on a dimethylated benzene ring, presents both challenges and opportunities in its chemical synthesis. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining this valuable intermediate. Each method is critically evaluated, with detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate route for their specific application. The synthesis pathways discussed include the direct esterification of 4-amino-2,6-dimethylbenzoic acid, the reduction of a nitro precursor, and a palladium-catalyzed amination approach.

Introduction

The strategic importance of substituted anilines and benzoic acid esters in medicinal chemistry and materials science cannot be overstated. This compound, with its distinct structural motifs, serves as a versatile scaffold for the development of novel therapeutics and functional polymers. The presence of ortho-methyl groups to the ester functionality introduces significant steric hindrance, which can influence reactivity and necessitates careful consideration of reaction conditions. This guide aims to provide a detailed exploration of the viable synthetic routes to this compound, empowering researchers with the knowledge to navigate the intricacies of its preparation.

Synthetic Strategies

Three primary retrosynthetic disconnections for this compound will be explored in this guide:

-

Route A: Fischer Esterification of 4-amino-2,6-dimethylbenzoic acid.

-

Route B: Reduction of Methyl 2,6-dimethyl-4-nitrobenzoate.

-

Route C: Palladium-Catalyzed Amination of a Halogenated Precursor.

Each of these strategies offers distinct advantages and disadvantages in terms of starting material availability, reaction efficiency, and scalability.

Route A: Fischer Esterification of 4-amino-2,6-dimethylbenzoic acid

The direct acid-catalyzed esterification of the parent carboxylic acid with methanol is conceptually the most straightforward approach. However, the steric hindrance imposed by the two ortho-methyl groups presents a significant activation barrier for the nucleophilic attack of methanol on the protonated carbonyl carbon.

Mechanistic Considerations

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by the removal of water. In the case of sterically hindered benzoic acids, the tetrahedral intermediate is destabilized, slowing down the reaction rate. To overcome this, more forcing conditions, such as higher temperatures and longer reaction times, or alternative esterification methods may be necessary.

Experimental Protocol: Fischer Esterification

Reagents and Materials:

-

4-amino-2,6-dimethylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

To a 250 mL round-bottom flask, add 4-amino-2,6-dimethylbenzoic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 20-30 equivalents), which will also act as the solvent.

-

Carefully and slowly, add concentrated sulfuric acid (0.2-0.5 eq) to the stirred suspension at room temperature. An exotherm may be observed.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Causality Behind Experimental Choices

-

Excess Methanol: The use of a large excess of methanol shifts the equilibrium of the reversible Fischer esterification towards the product side, as dictated by Le Châtelier's principle[1].

-

Concentrated Sulfuric Acid: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the weakly nucleophilic methanol[1].

-

Elevated Temperature and Extended Reaction Time: The steric hindrance from the ortho-methyl groups necessitates more forcing conditions to achieve a reasonable conversion rate.

Visualizing the Pathway: Fischer Esterification

Caption: Fischer Esterification of 4-amino-2,6-dimethylbenzoic acid.

Route B: Reduction of Methyl 2,6-dimethyl-4-nitrobenzoate

This widely employed strategy involves the synthesis of the corresponding nitro compound, followed by its reduction to the target aniline. The reduction of aromatic nitro compounds is generally a high-yielding and reliable transformation.

Mechanistic Considerations

The synthesis of the nitro precursor, methyl 2,6-dimethyl-4-nitrobenzoate, can be achieved by nitration of methyl 2,6-dimethylbenzoate. The subsequent reduction of the nitro group to an amine can be accomplished through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl, Fe/HCl). Catalytic hydrogenation is often preferred due to its clean nature and high efficiency, although chemoselectivity can be a concern with other reducible functional groups.

Experimental Protocol: Reduction of Nitro Precursor

Part 1: Nitration of Methyl 2,6-dimethylbenzoate

Reagents and Materials:

-

Methyl 2,6-dimethylbenzoate

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid

-

Ice bath

-

Dichloromethane

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

-

Slowly add methyl 2,6-dimethylbenzoate to the cold sulfuric acid with stirring.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining the temperature at 0-5 °C.

-

Add the nitrating mixture dropwise to the solution of the ester in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 30-60 minutes. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2,6-dimethyl-4-nitrobenzoate.

Part 2: Catalytic Hydrogenation

Reagents and Materials:

-

Methyl 2,6-dimethyl-4-nitrobenzoate

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethyl acetate

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve methyl 2,6-dimethyl-4-nitrobenzoate (1.0 eq) in methanol or ethyl acetate in a suitable hydrogenation flask.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours[2].

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.

Causality Behind Experimental Choices

-

Nitration at Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and other side reactions[3].

-

Catalytic Hydrogenation: This method is highly efficient and selective for the reduction of the nitro group in the presence of an ester. The use of a catalyst like Pd/C allows the reaction to proceed under mild conditions (room temperature and atmospheric pressure of hydrogen)[2].

-

Celite Filtration: Palladium on carbon is a fine powder that can be pyrophoric when dry. Filtering through Celite ensures its complete removal from the reaction mixture and can be done safely while the filter cake is still wet.

Visualizing the Pathway: Reduction of Nitro Precursor

Caption: Synthesis via reduction of a nitro-substituted precursor.

Route C: Palladium-Catalyzed Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. This approach would involve the palladium-catalyzed cross-coupling of a suitable precursor, such as methyl 4-bromo-2,6-dimethylbenzoate, with an ammonia equivalent.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst. The direct use of ammonia can be challenging due to its strong coordination to the palladium center. Therefore, ammonia surrogates like benzophenone imine or lithium bis(trimethylsilyl)amide are often employed, followed by hydrolysis to furnish the primary aniline[4].

Experimental Protocol: Buchwald-Hartwig Amination

Part 1: Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate

This precursor can be synthesized from 4-bromo-3,5-dimethylaniline via a Sandmeyer reaction to introduce a nitrile group, followed by hydrolysis to the carboxylic acid and subsequent esterification, or through bromination of methyl 2,6-dimethylbenzoate.

Part 2: Buchwald-Hartwig Amination

Reagents and Materials:

-

Methyl 4-bromo-2,6-dimethylbenzoate

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos)

-

Base (e.g., Sodium tert-butoxide, LHMDS)

-

Ammonia equivalent (e.g., Benzophenone imine)

-

Anhydrous toluene or dioxane

-

Schlenk tube or glovebox for inert atmosphere

Procedure:

-

In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine methyl 4-bromo-2,6-dimethylbenzoate (1.0 eq), the palladium catalyst (e.g., 1-2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 2-4 mol% XPhos).

-

Add the base (e.g., sodium tert-butoxide, 1.2-1.5 eq) and the ammonia equivalent (e.g., benzophenone imine, 1.1 eq).

-

Add anhydrous toluene or dioxane as the solvent.

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

The resulting imine is then hydrolyzed by treatment with an acid (e.g., aqueous HCl) to yield the desired this compound.

-

Purify the final product by column chromatography.

Causality Behind Experimental Choices

-

Palladium Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition and reductive elimination steps, especially with sterically hindered substrates[5].

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is essential for catalytic activity.

-

Ammonia Equivalent: The use of an ammonia surrogate circumvents the challenges associated with the direct use of ammonia in Buchwald-Hartwig reactions[4].

Visualizing the Pathway: Buchwald-Hartwig Amination

Caption: Synthesis via Buchwald-Hartwig amination.

Comparative Analysis of Synthetic Routes

| Feature | Route A: Fischer Esterification | Route B: Reduction of Nitro Precursor | Route C: Palladium-Catalyzed Amination |

| Starting Material Availability | Readily available or synthesizable. | Requires synthesis of the nitro precursor. | Requires synthesis of the bromo precursor. |

| Number of Steps | 1 | 2 (Nitration + Reduction) | 2 (Halogenation + Amination) |

| Reaction Conditions | Harsh (high temp, strong acid) | Mild to moderate | Mild to moderate |

| Yield | Potentially low due to steric hindrance | Generally high | Generally high |

| Scalability | Moderate | High | Moderate (cost of catalyst) |

| Key Challenges | Steric hindrance | Handling of nitrating agents | Cost of catalyst, inert atmosphere |

| Atom Economy | Good | Moderate | Moderate |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. For large-scale production where cost and efficiency are paramount, the reduction of the nitro precursor (Route B) is likely the most advantageous approach due to its typically high yields and the reliability of the reduction step. The Fischer esterification (Route A) , while being the most direct, may suffer from low yields due to steric hindrance, requiring significant optimization. The Buchwald-Hartwig amination (Route C) offers a modern and versatile alternative, particularly for the synthesis of analogues, but the cost of the palladium catalyst and ligands may be a consideration for large-scale synthesis. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, purity requirements, and available resources.

References

Introduction: A Niche Building Block in Synthetic Chemistry

An In-Depth Technical Guide to Methyl 4-amino-2,6-dimethylbenzoate

This compound (CAS No. 79909-92-5) is a substituted aromatic amine and ester with a unique structural profile.[1][2] The presence of ortho-dimethyl groups sterically hinders the ester and amino functionalities, a feature that can be strategically exploited in organic synthesis to direct reactivity, influence conformational preferences of downstream products, and enhance metabolic stability in medicinal chemistry contexts. This guide provides a comprehensive overview of its chemical properties, a validated synthetic route, detailed spectroscopic characterization workflow, and essential safety protocols, designed for professionals in chemical research and drug development.

Part 1: Core Molecular Properties and Identifiers

A foundational understanding of a molecule begins with its fundamental properties. The data presented below has been aggregated from various chemical data repositories. The steric hindrance from the two methyl groups ortho to the ester functionality is a key structural feature that influences both physical properties, such as crystal packing, and chemical reactivity.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 79909-92-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | O=C(C1=C(C=C(C=C1C)N)C)OC | [1] |

| InChI Key | XSDROOHFZHGXIX-UHFFFAOYSA-N | [2] |

| Predicted Boiling Point | 307.5 ± 37.0 °C at 760 mmHg | [2][4] |

| Predicted Density | 1.105 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 2.71 ± 0.10 | [4] |

| Predicted LogP | 2.25 | [4] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [1] |

Part 2: Synthesis and Purification

The most direct and high-yielding synthesis of this compound involves the reduction of its nitro precursor. This method is favored for its efficiency and the clean conversion, which simplifies purification.

Diagram 1: Synthetic Pathway via Nitro Reduction

Caption: Catalytic hydrogenation of the nitro precursor.[4]

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of Methyl 4-nitro-2,6-dimethylbenzoate. The choice of Palladium on Carbon (Pd/C) as a catalyst is standard for this transformation due to its high activity and selectivity for reducing nitro groups without affecting the ester or aromatic ring. Dichloromethane (DCM) is used as a solvent.[4]

Materials:

-

Methyl 4-nitro-2,6-dimethylbenzoate

-

10% Palladium on activated charcoal (Pd/C)

-

Hydrogen (H₂) gas

-

Dichloromethane (DCM), anhydrous

-

Celite or diatomaceous earth

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon setup

-

Filtration apparatus

Procedure:

-

Vessel Preparation: In a suitable round-bottom flask, dissolve Methyl 4-nitro-2,6-dimethylbenzoate in anhydrous DCM to a concentration of approximately 0.1 M.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate. The addition should be done under an inert atmosphere (e.g., Nitrogen or Argon) as Pd/C can be pyrophoric.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to replace the inert atmosphere.

-

Reaction: Pressurize the vessel with hydrogen (typically 1-3 atm, or use a balloon) and begin vigorous stirring. The reaction is typically exothermic and can be monitored by TLC (Thin Layer Chromatography) or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality Note: Celite is used to prevent the fine catalyst particles from clogging the filter paper and entering the filtrate. The pad should be rinsed with a small amount of fresh DCM to ensure all product is collected.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity.[4] If necessary, further purification can be achieved by recrystallization or column chromatography.

Part 3: Spectroscopic Characterization and Structural Validation

Diagram 2: Workflow for Structural Validation

Caption: A logical workflow for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of organic molecules. The expected chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ester, as well as the steric effects of the methyl groups.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |

| Ar-C H (x2) | ~6.4 - 6.6 (s) | ~112 - 115 | Aromatic protons meta to the amino group, appearing as a singlet due to symmetry. Shielded by the NH₂ group. |

| NH ₂ | ~3.8 - 4.2 (br s) | N/A | Broad singlet, chemical shift is concentration and solvent dependent. |

| O-C H₃ | ~3.8 - 3.9 (s) | ~52 | Typical range for methyl ester protons. |

| Ar-C H₃ (x2) | ~2.2 - 2.3 (s) | ~20 | Methyl groups attached to the aromatic ring. |

| Ar-C -NH₂ | N/A | ~145 - 148 | Quaternary carbon attached to the electron-donating amino group. |

| Ar-C -COOCH₃ | N/A | ~128 - 132 | Quaternary carbon bearing the ester group. |

| Ar-C -CH₃ (x2) | N/A | ~135 - 138 | Quaternary carbons bearing the methyl groups. |

| C =O | N/A | ~168 - 170 | Carbonyl carbon of the ester. |

Critical Validation Step: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. A key correlation would be observed between the O-CH₃ protons (~3.85 ppm) and the carbonyl carbon (~169 ppm), confirming the ester functionality.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400 - 3500 | N-H (Amine) | Symmetric & Asymmetric Stretch |

| 2950 - 3000 | C-H (Alkyl) | Stretch |

| ~1700 | C=O (Ester) | Stretch |

| 1600 - 1620 | N-H (Amine) | Scissoring (Bending) |

| 1500 - 1580 | C=C (Aromatic) | Stretch |

| 1200 - 1300 | C-O (Ester) | Stretch |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

-

Expected Exact Mass [M+H]⁺: 180.1025 for C₁₀H₁₄NO₂⁺. The observation of a mass corresponding to this formula within a narrow tolerance (e.g., <5 ppm) provides definitive confirmation of the molecular formula.

Part 4: Applications and Synthetic Utility

While specific, large-scale applications for this compound are not widely documented, its structure makes it a valuable intermediate for specialized synthesis. Analogous compounds, such as Methyl 4-amino-2-methylbenzoate, are recognized as important pharmaceutical building blocks and intermediates in fine chemical manufacturing.[6][7]

Potential Roles:

-

Scaffold for Drug Discovery: The primary amine serves as a key handle for derivatization (e.g., acylation, alkylation, sulfonylation) to build more complex molecules.

-

Sterically Encumbered Linker: The dimethyl substitution pattern can be used to create rigid or conformationally restricted molecules, a common strategy in drug design to improve binding affinity and selectivity for a biological target.

-

Intermediate for Agrochemicals: Similar aminobenzoate structures are used in the synthesis of pesticides and herbicides.[7]

Part 5: Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is available in major public databases. Therefore, a conservative approach to handling is required, assuming hazards similar to those of related aminobenzoate esters.[8][9]

Table 4: Hazard Profile and Handling Precautions (Inferred)

| Category | Recommendation | Rationale / Source Analogy |

| GHS Pictograms (Anticipated) | Irritant (Exclamation Mark) | Analogous compounds cause skin and serious eye irritation.[8][9] |

| Hazard Statements (Anticipated) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Based on hazard classes for similar substituted aminobenzoates.[10] |

| Personal Protective Equipment (PPE) | ANSI-approved safety goggles or face shield.Chemical-resistant gloves (e.g., nitrile).Laboratory coat. | Standard practice for handling chemical irritants.[8] |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling. | To prevent inhalation and skin/eye contact.[8] |

| Storage | Store in a tightly closed container in a cool, dry place. Protect from light. | Standard storage for amine-containing compounds to prevent degradation.[1][4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | Standard chemical waste disposal protocol.[8] |

First Aid Measures (Recommended):

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[8]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[8]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]

References

-

LookChem. This compound. [Link]

-

PubChem. Methyl 4-amino-2-methylbenzoate. [Link]

-

NIST. Methyl 4(methylamino)benzoate. [Link]

-

PubChem. Methyl 5-amino-2,4-dimethylbenzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of Methyl 4-Amino-2-Methylbenzoate in Modern Pharmaceutical Synthesis. [Link]

-

TradeIndia. Methyl 4-amino-2-hydroxybenzoate. [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate.... [Link]

-

Organic Syntheses. Procedure for the Preparation of (2S,4S)-1-tert-Butyl 2-tert-butyl 4-hydroxy-6-oxopiperidine-1,2-dicarboxylate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 79909-92-5 [sigmaaldrich.com]

- 3. This compound - CAS:79909-92-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound|lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. Methyl 4-amino-2-methylbenzoate | C9H11NO2 | CID 11672721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 5-amino-2,4-dimethylbenzoate | C10H13NO2 | CID 46835529 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular Profile and Physicochemical Characteristics

An In-depth Technical Guide to Methyl 4-amino-2,6-dimethylbenzoate (CAS 79909-92-5)

This document provides a comprehensive technical overview of this compound, a substituted aromatic amine of significant interest to researchers in synthetic chemistry and drug discovery. As a versatile building block, its unique substitution pattern offers steric and electronic properties that can be leveraged in the design of complex molecular architectures. This guide moves beyond a simple recitation of facts, delving into the causality behind experimental design and analytical interpretation, reflecting a field-proven approach to chemical science.

This compound (C₁₀H₁₃NO₂) is an ester derivative of benzoic acid, featuring an amine group at the 4-position and two methyl groups flanking the ester functionality at the 2- and 6-positions.[1][2] This ortho-dimethyl substitution pattern sterically hinders the methyl ester group, which can influence its reactivity in comparison to less substituted analogues. The primary amino group, para to the ester, is a key site for a wide range of chemical transformations.

Caption: 2D Structure of this compound.

A summary of its key physicochemical properties is presented below. These parameters are crucial for designing reaction conditions, selecting appropriate solvents, and planning purification strategies.

| Property | Value | Source(s) |

| CAS Number | 79909-92-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][4] |

| Molecular Weight | 179.22 g/mol | [1][2][4] |

| Boiling Point | 307.5 ± 37.0 °C (Predicted) | [5] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [4] |

| LogP (Octanol-Water Partition) | 1.672 (Predicted) | [4] |

Proposed Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a robust and logical pathway can be designed based on fundamental organic transformations. A common and effective strategy for preparing aromatic amines is the reduction of the corresponding nitro compound. This precursor, Methyl 4-nitro-2,6-dimethylbenzoate, can be synthesized from 2,6-dimethylbenzoic acid through sequential esterification and nitration.

The final, critical step is the selective reduction of the nitro group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and the generation of water as the only byproduct.

Caption: Workflow for the Catalytic Hydrogenation of the Nitro Precursor.

Protocol 2.1: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of Methyl 4-nitro-2,6-dimethylbenzoate. The choice of a palladium on carbon (Pd/C) catalyst is based on its proven efficacy in nitro group reductions without affecting other reducible functionalities like the ester group under these conditions.

Materials:

-

Methyl 4-nitro-2,6-dimethylbenzoate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen (H₂) gas (balloon or cylinder)

-

Celite® or another filter aid

Procedure:

-

Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the starting nitro-ester (1.0 eq) in a sufficient volume of ethanol. The solvent choice is critical; ethanol is an excellent solvent for both the starting material and the product, facilitating a homogeneous reaction.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. For larger-scale reactions, a Parr hydrogenation apparatus is recommended for safety and pressure control. Evacuate the flask and backfill with hydrogen three times to ensure a complete H₂ atmosphere.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material spot.

-

Work-up: Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen. The palladium catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2.2: Purification by Column Chromatography

The crude product can be purified to high homogeneity using silica gel column chromatography.[6] The polarity of the eluent system is chosen to provide good separation between the desired product and any non-polar impurities or residual starting material.

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The polarity should be gradually increased (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the more polar product. The separation is driven by the differential partitioning of components between the stationary (silica) and mobile phases; the polar amino group of the product has a strong affinity for the silica gel.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound.

Analytical Characterization Framework

Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following spectroscopic methods provide a self-validating system for structural confirmation. The data presented are predicted values based on the known effects of the constituent functional groups.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) ~6.4-6.6: Singlet, 2H (Aromatic H3, H5). δ ~4.0-4.5: Broad singlet, 2H (NH₂). δ ~3.8: Singlet, 3H (OCH₃). δ ~2.2: Singlet, 6H (2 x Ar-CH₃). |

| ¹³C NMR | δ (ppm) ~168-170: Carbonyl (C=O). δ ~145-150: Aromatic C-NH₂. δ ~135-140: Aromatic C-CH₃. δ ~125-130: Aromatic C-COOCH₃. δ ~112-115: Aromatic C-H. δ ~52: Methoxy (OCH₃). δ ~18-20: Methyl (Ar-CH₃). |

| FTIR | ν (cm⁻¹) ~3450-3300: N-H stretch (doublet for primary amine). ~3050: Aromatic C-H stretch. ~2950: Aliphatic C-H stretch. ~1700: C=O stretch (ester). ~1620: N-H bend. ~1250: C-O stretch (ester). |

| Mass Spec (EI) | m/z 179: Molecular ion (M⁺). m/z 148: [M - OCH₃]⁺. m/z 120: [M - COOCH₃]⁺. |

Reactivity Profile and Synthetic Potential

The utility of this compound as a synthetic intermediate stems from the reactivity of its two primary functional groups: the nucleophilic aromatic amine and the electrophilic ester. This duality allows it to serve as a linchpin in the assembly of more complex molecules.

Caption: Potential Reaction Pathways for the Title Compound.

-

Amine-Directed Reactions: The amino group can undergo acylation to form amides, diazotization to yield diazonium salts (precursors for Sandmeyer-type reactions), and alkylation to produce secondary or tertiary amines.

-

Ester-Directed Reactions: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or converted to an amide via aminolysis.

The true value of this reagent is demonstrated by analogy to similar structures. For instance, the related compound Methyl 4-aminobenzoate is a key component in the total synthesis of complex natural products like the guanidine alkaloids (±)-martinelline and (±)-martinellic acid.[7][8] This highlights the potential for this compound to serve as a foundational piece in constructing novel bioactive compounds where the specific substitution pattern is desired for tuning steric or electronic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 79909-92-5 is not widely available, a reliable safety profile can be inferred from structurally analogous compounds such as Methyl 4-amino-2-methylbenzoate and other aminobenzoate esters.[1][9]

-

Hazard Classification: Expected to be harmful if swallowed and to cause skin and serious eye irritation.[9]

-

Handling Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.[10]

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[1][10]

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its defining features—a reactive primary amine and a sterically influenced ester group—make it a compelling building block for targeted synthesis. By applying established principles of organic chemistry, researchers can reliably synthesize, purify, and characterize this compound, unlocking its potential for application in pharmaceutical development, materials science, and fine chemical manufacturing. This guide provides the foundational knowledge and procedural logic necessary for its effective and safe utilization in the laboratory.

References

-

PubChem. Methyl 4-amino-2-methylbenzoate | C9H11NO2 | CID 11672721. [Link]

-

NIST WebBook. Methyl 4(methylamino)benzoate. [Link]

-

PubChem. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of Methyl 4-Amino-2-Methylbenzoate in Modern Pharmaceutical Synthesis. [Link]

-

PubChem. Methyl 5-amino-2,4-dimethylbenzoate | C10H13NO2 | CID 46835529. [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

-

iChemical. Methyl 4-Amino-2-hydroxybenzoate, CAS No. 4136-97-4. [Link]

-

ChemBK. Methyl 4-aMino-3,5-diMethylbenzoate. [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. This compound suppliers & manufacturers in China [chemicalbook.com]

- 3. This compound | 79909-92-5 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 79909-92-5 | CAS DataBase [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 4-アミノ安息香酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Methyl 4-amino-2-methylbenzoate | C9H11NO2 | CID 11672721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Characterization of Methyl 4-amino-2,6-dimethylbenzoate

Introduction

Methyl 4-amino-2,6-dimethylbenzoate (CAS No. 79909-92-5) is an aromatic ester featuring a sterically hindered aniline moiety.[1][2] Its unique substitution pattern—with methyl groups ortho to both the amino and ester functionalities—imparts specific chemical properties that make it a valuable building block in advanced organic synthesis. This guide provides an in-depth, field-proven framework for the comprehensive characterization of this compound, intended for researchers, chemists, and drug development professionals. The methodologies described herein are designed to ensure structural confirmation, purity assessment, and the generation of a robust analytical data package suitable for regulatory submission or publication.

The core challenge in characterizing this molecule lies in predicting and confirming the influence of the ortho-methyl groups on the spectroscopic and chromatographic behavior. This guide will not only present protocols but also delve into the causal reasoning behind the expected analytical outcomes, providing a predictive and practical approach to its characterization.

Figure 1: Molecular Structure of this compound.

Part 1: Physicochemical and Computed Properties

A foundational step in characterization is to tabulate the known physical and computed chemical properties. This data serves as a primary reference for selecting appropriate analytical conditions, such as solvent systems for chromatography and spectroscopy.

| Property | Value | Source |

| CAS Number | 79909-92-5 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Synonym | Benzoic acid, 4-amino-2,6-dimethyl-, methyl ester | [1] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [1] |

| Computed LogP | 1.67224 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Part 2: Synthesis and Purification Workflow

The quality of all subsequent analytical data is contingent upon the purity of the sample. A plausible synthetic route involves the esterification of 4-amino-2,6-dimethylbenzoic acid. The final product must be rigorously purified, typically via flash column chromatography, to remove unreacted starting materials, catalysts, and byproducts.

Figure 2: General workflow for the synthesis and purification of the target compound.

Protocol: Purification by Flash Column Chromatography

Causality: The choice of eluent is critical. Given the compound's moderate polarity (amine and ester groups) and non-polar hydrocarbon backbone, a gradient elution with a hexane/ethyl acetate system is effective. The non-polar hexane allows for the elution of non-polar impurities, while gradually increasing the polar ethyl acetate concentration will elute the desired product.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (approx. 2-3x the weight of the crude material) by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate) and adding the silica. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

-

Column Packing: Wet-pack a glass column with silica gel using the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

-

Loading: Carefully add the prepared slurry to the top of the packed column.

-

Elution: Begin elution with the starting solvent system. Gradually increase the polarity (e.g., to 90:10, 85:15 Hexane:Ethyl Acetate) to move the product band down the column.

-

Fraction Collection: Collect fractions and monitor the elution process using Thin Layer Chromatography (TLC) with a UV lamp for visualization. The product should appear as a distinct spot.

-

Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid product.

Part 3: Spectroscopic and Analytical Characterization

This section forms the core of the characterization process. Each technique provides a unique piece of structural information, and together they offer unambiguous confirmation of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Due to the molecule's C₂ᵥ symmetry axis bisecting the ester and amino groups, the two methyl groups and the two aromatic protons are chemically equivalent, simplifying the expected spectrum.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

Aromatic Protons (H-3, H-5): Expected as a singlet around δ 6.3-6.6 ppm. The two protons are equivalent and have no adjacent protons to couple with. This upfield shift is due to the strong electron-donating effect of the para-amino group.

-

Amino Protons (-NH₂): A broad singlet is expected around δ 3.5-4.5 ppm. The chemical shift can vary with concentration and sample purity.

-

Ester Methyl Protons (-OCH₃): A sharp singlet integrating to 3H is expected around δ 3.8-3.9 ppm. This is a standard region for methyl esters.

-

Aromatic Methyl Protons (C2-CH₃, C6-CH₃): A sharp singlet integrating to 6H is expected around δ 2.1-2.3 ppm, reflecting their equivalence.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

Carbonyl Carbon (C=O): Expected around δ 168-170 ppm.

-

Aromatic C-NH₂ (C-4): Expected around δ 147-149 ppm.

-

Aromatic C-CH₃ (C-2, C-6): Expected around δ 139-141 ppm.

-

Aromatic C-H (C-3, C-5): Expected around δ 113-115 ppm.

-

Aromatic C-COOCH₃ (C-1): Expected around δ 120-122 ppm.

-

Ester Methyl Carbon (-OCH₃): Expected around δ 51-53 ppm.

-

Aromatic Methyl Carbons (-CH₃): Expected around δ 20-22 ppm.

Protocol: NMR Sample Preparation and Acquisition

-

Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer. The 2D spectra will be crucial for definitively assigning proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies when irradiated with infrared light.

Predicted Key IR Absorption Bands (cm⁻¹):

-

N-H Stretching: Two distinct bands are expected in the 3350-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂).

-

C-H Stretching (sp³): Bands just below 3000 cm⁻¹ (approx. 2950-2980 cm⁻¹) corresponding to the methyl groups.

-

C=O Stretching (Ester): A strong, sharp absorption band is expected in the range of 1690-1710 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹).

-

C=C Stretching (Aromatic): Medium to weak absorptions around 1600-1620 cm⁻¹ and 1500-1520 cm⁻¹.

-

C-O Stretching (Ester): A strong band in the 1250-1300 cm⁻¹ region.

Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty crystal. This is crucial for obtaining the true spectrum of the sample.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. This technique is a final, definitive confirmation of the molecular formula.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺•): A strong peak at m/z = 179, corresponding to the molecular weight of the compound.[1]

-

Key Fragments:

-

m/z = 148: Loss of a methoxy radical (•OCH₃, 31 Da).

-

m/z = 120: Loss of the entire carbomethoxy group (•COOCH₃, 59 Da). This fragment, corresponding to dimethylaniline, is expected to be significant.

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Inject 1 µL of the solution into the GC-MS instrument.

-

The sample is vaporized and separated on a GC column (e.g., a non-polar DB-5 column). The separation confirms the sample's purity, with a single peak expected.

-

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and the m/z of the resulting ions are detected.

Part 4: Comprehensive Characterization Workflow

The synergy of these techniques provides a self-validating system for structural confirmation. The overall workflow ensures that each piece of data corroborates the others, leading to an unambiguous characterization.

Figure 3: A logical workflow for the complete analytical characterization of the title compound.

Conclusion

The rigorous characterization of this compound requires a multi-technique approach that leverages NMR for structural framework, IR for functional group identification, and MS for molecular formula confirmation. By understanding the predicted spectroscopic outcomes based on the molecule's unique symmetric structure, researchers can efficiently and accurately validate its identity and purity. The protocols and predictive data outlined in this guide provide a robust framework for scientists engaged in the synthesis and application of this versatile chemical intermediate.

References

-

ChemBK. (n.d.). methyl 4-aminobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4(methylamino)benzoate. NIST WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Role of Methyl 4-Amino-2-Methylbenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

Forel, M. T., Fuson, N., & Josien, M. L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Amino-2-methylbenzoic acid. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 4-amino-2,6-dimethylbenzoate

Molecular Structure and Predicted Spectroscopic Overview

Methyl 4-amino-2,6-dimethylbenzoate (C₁₀H₁₃NO₂, MW: 179.22 g/mol ) possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic signature.[1] The presence of two methyl groups ortho to the ester functionality and an amino group para to the ester will significantly influence the chemical shifts in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Figure 1: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.45 | s | 2H | Ar-H |

| ~4.20 | br s | 2H | -NH₂ |

| ~3.85 | s | 3H | -OCH₃ |

| ~2.30 | s | 6H | Ar-CH₃ |

Interpretation and Rationale

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet at approximately 6.45 ppm. The electron-donating amino group strongly shields these protons, causing an upfield shift compared to benzene (7.34 ppm).

-

Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet around 4.20 ppm. The chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature.

-

Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are predicted to resonate as a sharp singlet at approximately 3.85 ppm.

-

Aromatic Methyl Protons (Ar-CH₃): The six protons of the two equivalent methyl groups attached to the aromatic ring are expected to appear as a singlet around 2.30 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Record the spectrum on a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Figure 2: Predicted ¹H NMR correlations for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.5 | C=O (Ester) |

| ~148.0 | C-NH₂ |

| ~138.0 | C-CH₃ |

| ~120.5 | C-COOCH₃ |

| ~113.0 | CH (Aromatic) |

| ~52.0 | -OCH₃ |

| ~20.0 | Ar-CH₃ |

Interpretation and Rationale

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, appearing around 168.5 ppm.

-

Aromatic Carbons: The aromatic region will show four distinct signals due to the symmetry of the molecule. The carbon attached to the electron-donating amino group (C-NH₂) will be significantly shielded and is predicted to appear around 148.0 ppm. The carbons bearing the methyl groups (C-CH₃) are expected at approximately 138.0 ppm. The carbon attached to the ester group (C-COOCH₃) is predicted around 120.5 ppm, and the two equivalent methine carbons (CH) are expected at about 113.0 ppm.

-

Ester and Aromatic Methyl Carbons: The carbon of the ester methyl group (-OCH₃) should appear around 52.0 ppm, while the carbons of the two equivalent aromatic methyl groups (Ar-CH₃) are predicted to be the most upfield at approximately 20.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for a better signal-to-noise ratio.

-

Instrument Setup: Record the spectrum on a 100 or 125 MHz NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal (CDCl₃ at 77.16 ppm) can be used as a reference.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3050-3000 | Weak | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ester) |

| ~1620 | Strong | N-H bend |

| ~1580, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation and Rationale

-

N-H Stretching: The presence of the primary amine will give rise to two characteristic sharp bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C-H Stretching: Weak absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while medium intensity bands below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the methyl groups.

-

Carbonyl Stretching: A strong, sharp absorption band around 1710 cm⁻¹ is a key indicator of the ester carbonyl (C=O) group.

-

N-H Bending and C=C Stretching: The N-H bending vibration is expected around 1620 cm⁻¹. The aromatic C=C stretching vibrations will appear as medium to strong bands in the 1580-1480 cm⁻¹ region.

-

C-O Stretching: A strong band around 1250 cm⁻¹ is characteristic of the C-O stretching of the ester functionality.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 179 | [M]⁺ (Molecular Ion) |

| 148 | [M - OCH₃]⁺ |

| 120 | [M - COOCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Rationale

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 179, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of the methoxy radical (-OCH₃) from the molecular ion would result in a fragment at m/z 148.

-

Loss of the entire methoxycarbonyl radical (-COOCH₃) would lead to a fragment at m/z 120.

-

Rearrangement and fragmentation of the aromatic ring could produce the stable tropylium ion at m/z 91.

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Instrument Setup: Use a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a detailed prediction of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the structural elucidation and confirmation of this compound. The experimental protocols described are based on standard laboratory practices and can be adapted as needed. Researchers synthesizing this molecule can use this guide as a reference for confirming the identity and purity of their product.

References

An In-Depth Technical Guide to the NMR Analysis of Methyl 4-amino-2,6-dimethylbenzoate

Foreword: Navigating the Spectroscopic Landscape

In the realm of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Methyl 4-amino-2,6-dimethylbenzoate, a substituted aromatic compound, presents an interesting case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis. Its structure combines the electronic effects of an electron-donating amino group and an electron-withdrawing methyl ester group, further modulated by the steric influence of two ortho-methyl substituents. Understanding the interplay of these features is key to confirming its identity and purity.

Foundational Principles: Decoding the Structure of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency.[1] This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.

For this compound, several key structural features will dictate the appearance of its ¹H and ¹³C NMR spectra:

-

Aromatic Ring System: The benzene ring creates a "ring current" effect when placed in a magnetic field. This induced magnetic field deshields the protons attached to the ring, causing them to resonate at a lower field (higher ppm value), typically in the range of 6.5-8.0 ppm.[2][3] The carbon atoms of the aromatic ring are also deshielded and typically appear between 110-150 ppm in the ¹³C NMR spectrum.[3]

-

Substituent Effects: The electron-donating amino group (-NH₂) and the electron-withdrawing methyl ester group (-COOCH₃) will influence the electron density distribution around the aromatic ring, thereby affecting the chemical shifts of the aromatic protons and carbons. The two methyl groups (-CH₃) at positions 2 and 6 introduce steric hindrance and also have a weak electron-donating effect.

-

Symmetry: The molecule possesses a plane of symmetry along the C1-C4 axis. This symmetry renders the two methyl groups at positions 2 and 6 chemically equivalent. Similarly, the two aromatic protons at positions 3 and 5 are also chemically equivalent. This equivalence simplifies the spectrum by reducing the number of unique signals.

The interplay of these factors will be explored in detail in the spectral analysis section.

Experimental Protocol: A Self-Validating Workflow for High-Quality NMR Data Acquisition

The acquisition of a high-resolution NMR spectrum is critically dependent on meticulous sample preparation. The following protocol is designed to ensure data integrity and reproducibility.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity. Impurities, especially paramagnetic materials, can lead to significant line broadening and distortion of the spectrum.[4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.[4]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[5]

-

Dissolution and Filtration: Dissolve the weighed sample in the deuterated solvent in a clean, dry vial. To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][7]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added. TMS is chemically inert and its protons give a sharp signal at 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra. Specific parameters may vary depending on the spectrometer used.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

Shimming: After inserting the sample into the spectrometer, the magnetic field homogeneity must be optimized through a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve signal-to-noise.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

-

Spectral Analysis and Interpretation

As experimental data is not available, the following analysis is based on predicted ¹H and ¹³C NMR spectra, supported by data from analogous compounds.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum is expected to show four distinct signals, corresponding to the four sets of chemically non-equivalent protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| A | ~6.4 - 6.6 | Singlet | 2H | Ar-H (H-3, H-5) | Aromatic protons shielded by the electron-donating amino group. Appear as a singlet due to chemical equivalence. |

| B | ~4.0 - 4.5 | Broad Singlet | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad signal. Chemical shift can vary with concentration and solvent. |

| C | ~3.8 - 3.9 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group. Typically appear as a sharp singlet in this region. |

| D | ~2.3 - 2.5 | Singlet | 6H | Ar-CH₃ (C-2, C-6) | Benzylic protons of the two equivalent methyl groups on the aromatic ring.[8] |

Diagram 1: Molecular Structure and Proton Assignments

Caption: Structure of this compound with proton assignments.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum is expected to show eight signals, corresponding to the eight sets of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~168 - 172 | C=O (Ester) | Carbonyl carbons of esters typically resonate in this downfield region. |

| 2 | ~148 - 152 | C-4 | Aromatic carbon attached to the electron-donating amino group, expected to be shielded. |

| 3 | ~138 - 142 | C-2, C-6 | Aromatic carbons bearing the methyl groups. |

| 4 | ~115 - 120 | C-1 | Aromatic carbon attached to the ester group. |

| 5 | ~112 - 116 | C-3, C-5 | Aromatic carbons ortho to the amino group, expected to be significantly shielded. |

| 6 | ~50 - 55 | -OCH₃ | Carbon of the methyl ester group. |

| 7 | ~18 - 22 | Ar-CH₃ | Carbons of the two equivalent methyl groups on the ring. |

Diagram 2: Workflow for NMR Data Interpretation

Caption: A generalized workflow for NMR-based structural elucidation.

Comparative Analysis with Structurally Related Compounds

To ground our predictive analysis, we can compare the expected chemical shifts with experimental data from similar molecules.

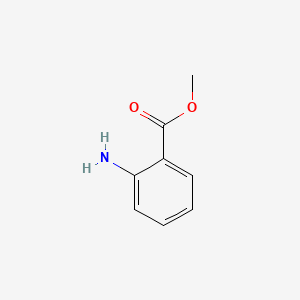

-

Methyl 4-aminobenzoate: In this simpler analog, the aromatic protons appear as two doublets, reflecting the different electronic environments ortho and meta to the amino group. The absence of the ortho-methyl groups in this molecule leads to a more complex splitting pattern for the aromatic protons.

-

2,6-Dimethylaniline: The aromatic protons in this molecule are shielded by the amino group and the two methyl groups, leading to chemical shifts in the upfield region of the aromatic spectrum, similar to what is predicted for our target molecule.

-

Methyl 2,6-dimethylbenzoate: In this case, the steric hindrance from the two ortho-methyl groups can cause the ester group to twist out of the plane of the aromatic ring, which can influence the electronic environment and thus the chemical shifts of the ring carbons and protons. A similar effect is expected in this compound.

This comparative approach validates the predicted data by demonstrating that the expected chemical shifts are consistent with established electronic and steric effects of the functional groups present in the molecule.

Conclusion: A Predictive Yet Powerful Analytical Framework

This guide has outlined a comprehensive technical framework for the NMR analysis of this compound. By integrating foundational NMR principles with a robust experimental protocol and a detailed, predictive spectral analysis, we have established a reliable methodology for the structural confirmation of this compound. The use of predicted data, contextualized by comparative analysis with known compounds, provides a powerful and scientifically rigorous approach in the absence of readily available experimental spectra. This methodology not only serves as a specific guide for the analysis of this compound but also as a template for the structural elucidation of other novel chemical entities.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link][5]

-

University of California, Los Angeles. NMR Sample Preparation. [Link][6]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link][4]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link][2]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link][3][8]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link][1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

A Technical Guide to the Infrared Spectrum of Methyl 4-amino-2,6-dimethylbenzoate: Interpretation and Analysis

This in-depth technical guide provides a comprehensive analysis and interpretation of the infrared (IR) spectrum of methyl 4-amino-2,6-dimethylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic vibrational frequencies of this polysubstituted aromatic compound, offering a framework for its identification and structural characterization.

Introduction: The Role of Infrared Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern, or IR spectrum, serves as a unique molecular fingerprint, providing invaluable information about the functional groups present in the compound. For a molecule such as this compound, with its distinct aromatic, amine, and ester functionalities, IR spectroscopy is an essential tool for structural verification and purity assessment.

The molecular structure of this compound, with its key functional groups, is depicted below.

"mass spectrometry of Methyl 4-amino-2,6-dimethylbenzoate"

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-amino-2,6-dimethylbenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. Designed for researchers and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistically-driven understanding of the molecule's fragmentation under Electron Ionization (EI). We will explore the foundational principles governing its ionization, predict its fragmentation pathways by dissecting its functional groups—the aromatic amine, the methyl ester, and the sterically influential ortho-methyl groups—and present a validated experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the causality behind fragmentation, offering predictive insights that are crucial for structural elucidation and impurity profiling in a research and development setting.

Introduction to the Analyte

This compound is a substituted aromatic compound featuring a central benzene ring functionalized with an amino group, a methyl ester group, and two methyl groups. Its molecular structure presents a unique combination of functionalities that directly influence its behavior in a mass spectrometer. Accurate characterization of such molecules is paramount in fields ranging from synthetic chemistry to pharmaceutical development, where identity confirmation, purity assessment, and metabolite identification are critical quality attributes. This guide serves as a Senior Application Scientist's perspective on developing a robust mass spectrometry method for this specific analyte, focusing on the predictive power of understanding fundamental fragmentation chemistry.

Core Physicochemical Properties and the Nitrogen Rule

Before interpreting a mass spectrum, it is essential to understand the basic physicochemical properties of the analyte. These properties are the foundation for predicting the molecular ion and its subsequent fragmentation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Nominal Mass | 179 Da | |

| Structure | Methyl ester of 4-amino-2,6-dimethylbenzoic acid | [1] |

A key initial checkpoint in the mass spectrum of this compound is the Nitrogen Rule . This rule states that a molecule containing an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass-to-charge ratio (m/z).[2][3] this compound contains a single nitrogen atom, and its molecular weight of 179.22 (nominal mass 179) adheres to this rule. The observation of an odd-mass molecular ion is therefore a strong primary indicator of the compound's identity.[3]

Recommended Analytical Approach: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

For a molecule with the volatility and thermal stability of this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the analytical method of choice.

-

Gas Chromatography (GC): Provides excellent separation of the analyte from solvent and potential impurities, ensuring a pure mass spectrum is obtained for the target compound.

-

Electron Ionization (EI): This is a hard ionization technique where the sample is bombarded with high-energy electrons (typically standardized at 70 eV). This high energy imparts significant internal energy to the molecule, leading to reproducible and extensive fragmentation.[4] The resulting fragmentation pattern is a highly specific "fingerprint" that is invaluable for unambiguous structural confirmation and library matching. The stability of the aromatic ring in this compound ensures that a recognizable molecular ion peak is typically still observed despite the high energy of EI.[2]

The Mass Spectrum: A Predictive Fragmentation Analysis

The utility of EI-MS lies in its ability to generate a rich fragmentation pattern. By examining the structure of this compound, we can predict the most probable cleavage points and rearrangements.

The Molecular Ion (M•+)

The first species formed is the molecular ion (M•+), which results from the loss of a single electron. M•+ = m/z 179 Due to the stabilizing effect of the aromatic ring, the molecular ion peak for this compound is expected to be present and relatively intense.[2]

Primary Fragmentation Pathways

The fragmentation of the M•+ ion is driven by the localization of the radical and charge, and the relative stability of the resulting fragments and neutral losses.

-

Loss of a Methoxy Radical ([M-31]⁺): The most common fragmentation pathway for methyl esters is the cleavage of the C-O bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da).[5] This yields a highly resonance-stabilized acylium ion. This is predicted to be one of the most abundant ions in the spectrum.

-

Reaction: C₁₀H₁₃NO₂•+ → [C₉H₁₀NO]⁺ + •OCH₃

-

Predicted Fragment: m/z 148

-

-

Loss of a Methyl Radical ([M-15]⁺): Cleavage of a C-C bond can result in the loss of one of the methyl groups from the aromatic ring (•CH₃, 15 Da). The resulting ion may be stabilized through rearrangement to a substituted tropylium-like structure.

-

Reaction: C₁₀H₁₃NO₂•+ → [C₉H₁₀NO₂]⁺ + •CH₃

-

Predicted Fragment: m/z 164

-

-

The "Ortho Effect" - Loss of Methanol ([M-32]⁺): A unique feature of this molecule is the presence of two methyl groups ortho to the methyl ester. This steric arrangement facilitates a proximity effect, a well-documented phenomenon in mass spectrometry.[4][6] A hydrogen atom from an ortho-methyl group can rearrange to the ester's carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral methanol molecule (CH₃OH, 32 Da).

-